(3S,4S)-1-amino-3,4-dihydroxyhexan-2-one
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Overview
Description
1-Amino-1,5-dideoxy-L-erythro-2-pentulose is a unique compound with the molecular formula C5H11NO3 and a molecular weight of 133.15 g/mol
Preparation Methods
The synthesis of 1-Amino-1,5-dideoxy-L-erythro-2-pentulose involves several steps. One common synthetic route includes the reaction of a suitable precursor with an amine under controlled conditions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-Amino-1,5-dideoxy-L-erythro-2-pentulose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in 1-Amino-1,5-dideoxy-L-erythro-2-pentulose can participate in substitution reactions with electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts to ensure the desired transformations occur efficiently .
Scientific Research Applications
1-Amino-1,5-dideoxy-L-erythro-2-pentulose has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the treatment of specific metabolic disorders.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-Amino-1,5-dideoxy-L-erythro-2-pentulose involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. These interactions can lead to changes in metabolic pathways and cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
1-Amino-1,5-dideoxy-L-erythro-2-pentulose can be compared with other similar compounds, such as:
1-Amino-1-deoxy-D-fructose: Similar in structure but differs in the position of the amino group.
1-Amino-1-deoxy-D-glucose: Another similar compound with differences in the sugar backbone.
1-Amino-1-deoxy-L-sorbose: Similar in structure but with variations in the stereochemistry.
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(3S,4S)-1-amino-3,4-dihydroxyhexan-2-one |
InChI |
InChI=1S/C6H13NO3/c1-2-4(8)6(10)5(9)3-7/h4,6,8,10H,2-3,7H2,1H3/t4-,6-/m0/s1 |
InChI Key |
JLPQFEIEDANKJI-NJGYIYPDSA-N |
Isomeric SMILES |
CC[C@@H]([C@@H](C(=O)CN)O)O |
Canonical SMILES |
CCC(C(C(=O)CN)O)O |
Origin of Product |
United States |
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